molecular formula C14H21NO2 B080779 Heptyl 4-aminobenzoate CAS No. 14309-40-1

Heptyl 4-aminobenzoate

Cat. No. B080779
CAS RN: 14309-40-1
M. Wt: 235.32 g/mol
InChI Key: IAHJVNSZPMIREM-UHFFFAOYSA-N
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Description

Heptyl 4-aminobenzoate is an organic compound with the molecular formula C14H21NO2 . Its average mass is 235.322 Da and its monoisotopic mass is 235.157227 Da . It is also known by its systematic name, Heptyl 4-aminobenzoate .


Molecular Structure Analysis

The molecular structure of Heptyl 4-aminobenzoate can be represented by the SMILES notation: CCCCCCCOC(=O)c1ccc(cc1)N . This indicates that the molecule consists of a heptyl chain (CCCCCCC) attached to an aminobenzoate group via an ester linkage (OC(=O)c1ccc(cc1)N) .


Physical And Chemical Properties Analysis

Heptyl 4-aminobenzoate has a density of 1.0±0.1 g/cm^3, a boiling point of 377.1±15.0 °C at 760 mmHg, and a flash point of 216.0±17.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 52 Å^2 .

Scientific Research Applications

Antimicrobial and Cytotoxic Agents

Heptyl 4-aminobenzoate, as a derivative of 4-aminobenzoic acid (PABA), has potential applications in the development of antimicrobial and cytotoxic agents . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus . Some of these derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .

Antifungal Properties

In addition to its antibacterial activity, Heptyl 4-aminobenzoate also exhibits potent broad-spectrum antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.

Antimycobacterial Activity

Heptyl 4-aminobenzoate has shown moderate antimycobacterial activity . This suggests that it could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Diagnostic Tests

4-aminobenzoic acid, the parent compound of Heptyl 4-aminobenzoate, has been used in diagnostic tests of the gastrointestinal tract state . It’s possible that Heptyl 4-aminobenzoate could also be used in similar applications.

Treatment of Dermatologic Disorders

Potassium 4-aminobenzoate, another derivative of 4-aminobenzoate, is used for the treatment of mainly dermatologic disorders such as scleroderma, dermatomyositis, and Peyronie’s disease . Heptyl 4-aminobenzoate might have similar applications.

Molecular Structure and Physicochemical Properties

Heptyl 4-aminobenzoate has a molecular weight of 235.3220 . Its structure and physicochemical properties have been studied, which could be useful in various scientific research applications .

properties

IUPAC Name

heptyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHJVNSZPMIREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162305
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 4-aminobenzoate

CAS RN

14309-40-1
Record name Heptyl p-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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